molecular formula C27H46 B12103387 3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene

3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene

Cat. No.: B12103387
M. Wt: 370.7 g/mol
InChI Key: RXWTZKSVUZWHDP-UHFFFAOYSA-N
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Description

3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its multiple fused rings and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene involves multiple steps, typically starting from simpler organic molecules. The process often includes cyclization reactions, Friedel-Crafts alkylation, and hydrogenation steps. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene has several scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.

    Biology: Research on its biological activity, including potential anti-cancer and anti-inflammatory properties, is ongoing.

    Medicine: Its derivatives are being explored for their potential therapeutic applications.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be mediated through the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival. Detailed studies on its molecular targets and pathways are essential for understanding its full range of biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene include other polycyclic aromatic hydrocarbons with different substituents and ring structures. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structure and substituents, which confer distinct chemical and biological properties. Its multiple fused rings and various substituents make it a valuable compound for studying the effects of structural modifications on the reactivity and activity of polycyclic aromatic hydrocarbons.

Properties

Molecular Formula

C27H46

Molecular Weight

370.7 g/mol

IUPAC Name

3-ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C27H46/c1-6-18-9-10-20-19(18)13-16-26(4)23(20)11-12-24-21-8-7-15-25(2,3)22(21)14-17-27(24,26)5/h18-24H,6-17H2,1-5H3

InChI Key

RXWTZKSVUZWHDP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2C1CCC3(C2CCC4C3(CCC5C4CCCC5(C)C)C)C

Origin of Product

United States

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